1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
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Overview
Description
1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole ring substituted with an isopropyl group and a pyrrole ring substituted with a methyl group, connected via a methanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine typically involves multi-step organic reactions. One common route includes the formation of the pyrazole and pyrrole rings separately, followed by their coupling through a methanamine linker. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the individual components are synthesized and then combined. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
1-(1-isopropyl-1H
Biological Activity
The compound 1-(1-isopropyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine is a novel chemical entity that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C11H18N4, with a molecular weight of approximately 218.29 g/mol. The structure features dual pyrazole rings and a pyrrole moiety, which are significant for its biological activity. The presence of isopropyl and methyl substituents enhances its stability and reactivity.
Property | Details |
---|---|
Molecular Formula | C11H18N4 |
Molecular Weight | 218.29 g/mol |
Structural Features | Dual pyrazole rings, pyrrole |
Unique Characteristics | Enhanced stability and reactivity |
Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit notable anticancer activities. For instance, pyrazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting mitotic processes. The compound's structural similarity to known anticancer agents suggests it may possess similar properties.
The proposed mechanism of action involves the inhibition of specific kinases or enzymes that play crucial roles in cell cycle regulation. This inhibition can lead to the arrest of cancer cells in the mitotic phase, promoting cell death. For example, compounds targeting kinesin spindle protein (KSP) have demonstrated effectiveness in inducing a monopolar spindle phenotype, which is characteristic of KSP inhibition .
Study 1: Antitumor Activity
A study evaluating the antitumor effects of pyrazole derivatives found that compounds with dual pyrazole structures exhibited significant cytotoxicity against human cancer cell lines. The study reported an IC50 value of less than 10 µM for certain analogs, indicating potent activity .
Study 2: Structure-Activity Relationship (SAR)
In another investigation focused on the structure-activity relationship, researchers synthesized various pyrazole derivatives and assessed their biological activities. The findings revealed that specific substitutions on the pyrazole rings significantly influenced their anticancer efficacy. Compounds with electron-donating groups at strategic positions showed enhanced activity compared to their unsubstituted counterparts.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary data suggest favorable absorption characteristics; however, comprehensive toxicity studies are necessary to evaluate safety profiles before clinical applications.
Properties
Molecular Formula |
C13H21ClN4 |
---|---|
Molecular Weight |
268.78 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N4.ClH/c1-11(2)17-13(6-7-15-17)10-14-9-12-5-4-8-16(12)3;/h4-8,11,14H,9-10H2,1-3H3;1H |
InChI Key |
WKVLWGQHNTZLBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=CN2C.Cl |
Origin of Product |
United States |
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